1-(3-ethynyl-2-fluorophenyl)ethan-1-one
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Description
1-(3-ethynyl-2-fluorophenyl)ethan-1-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C10H7FO and a molecular weight of 162.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a two-ring structure with a fluorine atom and an ethynyl group attached to the phenyl ring . For a detailed molecular structure, it would be best to refer to a chemistry database or a research paper .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.14±0.1 g/cm3 and a predicted boiling point of 248.8±30.0 °C . For a detailed physical and chemical properties analysis, it would be best to refer to a chemistry database .Mechanism of Action
Properties
IUPAC Name |
1-(3-ethynyl-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWRCOXQAXLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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